4-(2-((4-Nitrophenyl)thio)ethyl)pyridine
Description
4-(2-((4-Nitrophenyl)thio)ethyl)pyridine is a pyridine derivative featuring an ethylthioether linkage to a 4-nitrophenyl substituent. Its molecular structure combines the aromatic pyridine ring with the electron-withdrawing nitro group, which influences its electronic properties, solubility, and reactivity.
Properties
CAS No. |
292060-90-3 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C13H12N2O2S/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11/h1-6,8-9H,7,10H2 |
InChI Key |
KRYDNUGQCOQTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
- 4-(2-((4-Methoxyphenyl)thio)ethyl)pyridine (3n) : Replacing the nitro group with a methoxy group (electron-donating) alters electronic properties. The methoxy derivative exhibits a bathochromic shift in UV-Vis spectra compared to the nitro analog, reflecting reduced electron withdrawal. Its $^{13}$C NMR signals (e.g., δ159.5 for aromatic carbons) and ESI-MS data ($m/z$ 271.1155) confirm structural integrity .
- 2-[(4-Nitrophenyl)thio]-3-cyano-5-substituted pyridines: Derivatives with cyano and tert-butoxycarbonyl groups (e.g., 2-<(4-nitrophenyl)thio>-3-cyano-5-<4-(tert-butoxycarbonyl)styryl>pyridine) show enhanced steric bulk, reducing solubility but improving thermal stability (melting points >250°C) .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Melting Points : Nitro-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C for chloro-nitro pyridines in ) compared to methoxy analogs due to stronger intermolecular interactions .
- Solubility: Nitro groups reduce solubility in polar solvents, whereas methoxy or hydroxyethylamino groups (e.g., 4-(2-Hydroxyethylamino)-pyridine) enhance water solubility .
Table 2: Comparative Physicochemical Data
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